4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a furan ring, a thiophene ring, and a benzenesulfonamide group. This compound is of interest due to its unique structural components, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor to introduce the bromine atom. This is followed by the formation of the furan and thiophene rings through cyclization reactions. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a furanone, while substitution of the bromine atom with an amine would yield an amine derivative.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its structural components may interact with biological targets, making it useful in the study of biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 4-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 4-bromo-N-(furan-2-ylmethyl)-N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of a bromine atom, furan ring, thiophene ring, and benzenesulfonamide group. This combination imparts distinct chemical and biological properties that may not be present in similar compounds with different substituents.
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S2/c18-14-5-7-17(8-6-14)24(20,21)19(13-15-3-1-11-22-15)10-9-16-4-2-12-23-16/h1-8,11-12H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYXMQKPERNZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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